1-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine
Description
Properties
Molecular Formula |
C13H21N3O2 |
|---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
1-[5-(oxolan-3-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine |
InChI |
InChI=1S/C13H21N3O2/c14-13(6-3-1-2-4-7-13)12-15-11(18-16-12)10-5-8-17-9-10/h10H,1-9,14H2 |
InChI Key |
SFWQRGAGLVXBBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)(C2=NOC(=N2)C3CCOC3)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Attachment to Cycloheptane: The oxadiazole ring is then attached to a cycloheptane ring through a series of reactions, often involving amination and cyclization steps.
Industrial Production: Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity.
Chemical Reactions Analysis
1-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxides.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen or hydrides, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under specific conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon).
Scientific Research Applications
Antimicrobial Activity
Oxadiazole derivatives have demonstrated significant antimicrobial properties. Studies indicate that these compounds can be effective against Gram-positive and Gram-negative bacteria.
Case Study Findings:
- Some oxadiazoline compounds showed weak antimicrobial activity against Bacillus subtilis and Candida albicans, but were inactive against Staphylococcus aureus and E. coli.
- Introducing specific substituents into the oxadiazole ring can enhance antibacterial efficacy against a broader range of pathogens.
Chemical Reactions
1-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride can undergo several chemical reactions:
- Oxidation: Can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
- Reduction: Can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
- Substitution: Can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
These reactions typically require specific conditions such as acidic or basic environments, controlled temperatures, and the presence of catalysts, with the products varying based on the reaction type and reagents used.
Mechanism of Action
The mechanism of action of 1-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
Key Differences and Implications
- Substituent Effects: Oxolan-3-yl (target): Polar oxygen enhances solubility but may reduce membrane permeability compared to cyclopentyl/cyclohexyl analogs . Dimethylamino (): Introduces basicity, aiding salt formation and aqueous solubility. Benzoxazolylmethyl (): Aromaticity may support binding to hydrophobic pockets in biological targets.
- Cycloalkane Ring Size: Cycloheptan (target): Larger ring increases conformational flexibility but may reduce target binding specificity.
- Safety and Commercial Status: The target compound is discontinued, possibly due to instability or synthesis challenges . Compounds like the dimethylamino analog () carry health hazards (e.g., H302: harmful if swallowed), requiring careful handling.
Biological Activity
The compound 1-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride (CAS No. 1423034-44-9) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H22ClN3O2
- Molecular Weight : 287.79 g/mol
- IUPAC Name : 1-[5-(oxolan-3-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine; hydrochloride
- Appearance : Powder
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structure allows it to interact with biological systems in specific ways.
Antimicrobial Activity
Studies have shown that compounds similar to 1-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine possess significant antimicrobial properties. For instance, molecular docking studies suggest that such compounds can effectively inhibit bacterial growth by targeting specific enzymes or receptors involved in bacterial metabolism .
Anticancer Potential
Preliminary investigations into the cytotoxic effects of this compound indicate that it may have selective toxicity against cancer cells while sparing normal cells. For example, in comparative studies with established chemotherapeutics like Doxorubicin, certain derivatives showed reduced cytotoxicity towards normal human lung fibroblast cells (WI38), suggesting a favorable safety profile .
The biological effects of 1-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine are thought to stem from its ability to bind to various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cell survival.
- Receptor Modulation : It could modulate the activity of receptors associated with cell proliferation and apoptosis.
- Signal Transduction Interference : By affecting signaling pathways, the compound may alter cellular responses to external stimuli.
Research Findings and Case Studies
A detailed examination of the biological activity of this compound can be summarized in the following table:
Q & A
Q. Key Considerations :
- Optimize reaction stoichiometry to avoid byproducts (e.g., regioisomeric oxadiazoles).
- Monitor reaction progress using TLC or in-situ IR spectroscopy.
Advanced: How can X-ray crystallography resolve conformational ambiguities in the cycloheptane ring?
Answer:
- Crystallization : Grow single crystals using slow vapor diffusion (e.g., dichloromethane/hexane mixtures).
- Data Collection : Use a synchrotron or Cu-Kα radiation source for high-resolution data.
- Refinement : Apply SHELXL for structure solution, focusing on torsional angles and ring puckering parameters .
- Validation : Compare experimental data with DFT-calculated conformers to assess ring strain or non-planarity.
Q. Example Data :
| Parameter | Experimental (X-ray) | DFT Calculation |
|---|---|---|
| C-N bond length | 1.34 Å | 1.33 Å |
| Ring puckering | Chair-like | Boat-like |
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR :
- ¹H/¹³C NMR : Identify oxolan-3-yl protons (δ 3.5–4.0 ppm) and cycloheptane CH₂ groups (δ 1.5–2.0 ppm) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals from the oxadiazole and cycloheptane moieties.
- IR Spectroscopy : Confirm oxadiazole C=N stretching (1600–1650 cm⁻¹) and NH₂ bending (1550–1600 cm⁻¹) .
- Mass Spectrometry : Validate molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of oxolan-3-yl group).
Advanced: How to design a structure-activity relationship (SAR) study for oxadiazole analogs?
Answer:
Analog Synthesis : Replace oxolan-3-yl with other substituents (e.g., pyridine, thiophene) to modulate electronic effects.
Biological Assays : Test analogs in target-specific assays (e.g., enzyme inhibition, receptor binding) and compare IC₅₀ values.
Computational Analysis :
Q. Example SAR Table :
| Substituent | IC₅₀ (nM) | LogP | Binding Affinity (kcal/mol) |
|---|---|---|---|
| Oxolan-3-yl | 120 | 1.8 | -8.2 |
| Pyridin-2-yl | 85 | 2.1 | -9.0 |
| 4-Chlorophenyl | 450 | 3.5 | -7.5 |
Data Contradiction: How to address discrepancies in reported bioactivity data for oxadiazole derivatives?
Answer:
- Assay Variability : Standardize protocols (e.g., cell lines, incubation time) to minimize inter-lab variability.
- Structural Confirmation : Re-validate compound identity via X-ray or 2D NMR for disputed analogs .
- Meta-Analysis : Use cheminformatics tools (e.g., PubChem BioActivity data) to aggregate and normalize results across studies.
Q. Case Study :
- A 1,2,4-oxadiazol-3-amine analog showed diuretic activity in rats but not dogs due to species-specific metabolic differences .
Safety: What are critical handling protocols for this compound?
Answer:
- PPE : Use nitrile gloves, lab coat, and safety goggles.
- Ventilation : Work in a fume hood to avoid inhalation of fine powders.
- Storage : Keep in a desiccator at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis .
- Spill Management : Neutralize with activated carbon and dispose as hazardous waste (P-code P201/P202) .
Advanced: How to analyze regioselectivity in oxadiazole ring formation?
Answer:
- Mechanistic Studies : Use isotopic labeling (¹⁵N-hydroxylamine) to track nitrogen incorporation.
- Computational Modeling : Calculate transition-state energies for competing pathways (Gaussian 16, B3LYP/6-31G*).
- HPLC-MS Monitoring : Detect intermediates (e.g., nitrile oxide) to identify kinetic vs. thermodynamic control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
